molecular formula C9H11NO B13460018 3-Amino-5-cyclopropylphenol

3-Amino-5-cyclopropylphenol

Cat. No.: B13460018
M. Wt: 149.19 g/mol
InChI Key: UTXNBDYFITZZGS-UHFFFAOYSA-N
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Description

3-Amino-5-cyclopropylphenol is an organic compound characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, which also bears a cyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-cyclopropylphenol typically involves the cyclopropylation of phenol followed by nitration and subsequent reduction. One common method includes:

    Cyclopropylation: Phenol is reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropyl group.

    Nitration: The cyclopropylphenol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-cyclopropylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be further reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Iron powder and hydrochloric acid for nitro group reduction.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of cyclopropylbenzoquinone.

    Reduction: Formation of cyclopropylbenzene derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

3-Amino-5-cyclopropylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-cyclopropylphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-cyclopropylphenol: Similar structure but different position of the cyclopropyl group.

    3-Amino-5-methylphenol: Similar structure with a methyl group instead of a cyclopropyl group.

    3-Amino-5-ethylphenol: Similar structure with an ethyl group instead of a cyclopropyl group.

Uniqueness

3-Amino-5-cyclopropylphenol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-amino-5-cyclopropylphenol

InChI

InChI=1S/C9H11NO/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6,11H,1-2,10H2

InChI Key

UTXNBDYFITZZGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)O)N

Origin of Product

United States

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